methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride
Description
Pyrrole Ring
Thiazole Ring
Benzoate Ester
Key Electronic Features
- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the pyrrole-thiazole system, while the lowest unoccupied molecular orbital (LUMO) resides on the benzoate ester, as inferred from analogous compounds.
- Charge distribution : Natural bond orbital (NBO) analysis of similar structures indicates negative charge accumulation on the thiazole nitrogen (-0.32 e) and ester oxygen (-0.45 e).
Properties
IUPAC Name |
methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethylpyrrol-1-yl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-10-8-14(15-9-23-17(18)19-15)11(2)20(10)13-6-4-12(5-7-13)16(21)22-3;/h4-9H,1-3H3,(H2,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTAVQRUYAGTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C3=CSC(=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride (CAS No. 1172047-05-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C17H18ClN3O2S
Molecular Weight: 363.86 g/mol
Structure: The compound features a thiazole moiety, a pyrrole ring, and a benzoate group, which are essential for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and pyrrole derivatives exhibit significant anticancer activities. For instance:
- Cytotoxicity: In vitro assays have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate potent activity comparable to established anticancer agents like doxorubicin .
- Mechanism of Action: The compound is believed to inhibit key proteins involved in cancer cell proliferation. Specifically, it has been shown to reduce the expression of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in cancer cells .
Anticonvulsant Activity
The thiazole moiety is known for its anticonvulsant properties. Research indicates that similar compounds exhibit significant anticonvulsant effects in animal models:
- Efficacy in Models: Compounds with structural similarities to this compound have been tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ), demonstrating effective dose-response relationships .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens: Preliminary studies suggest that it exhibits antibacterial activity against certain strains of bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis .
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | IC50 values comparable to doxorubicin | |
| Anticonvulsant | Effective in PTZ-induced seizure models | |
| Antimicrobial | Inhibitory effects on specific bacterial strains |
Detailed Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of thiazole derivatives, indicating that substitutions on the thiazole ring significantly enhance anticancer activity .
- Anticonvulsant Research : Another research effort focused on thiazole-based compounds demonstrated their ability to modulate neurotransmitter systems involved in seizure activity .
- Antimicrobial Testing : In vitro tests showed that this compound inhibited the growth of Gram-positive bacteria with varying degrees of efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride serves as a versatile small molecule scaffold in drug discovery. Its structural features allow for the development of various bioactive compounds targeting different biological pathways.
Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds incorporating the thiazole moiety have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Research : The compound's ability to inhibit specific cancer cell lines has been documented. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Proteomics and Biochemical Research
In proteomics research, this compound is utilized for its ability to interact with proteins involved in critical cellular processes. It serves as a tool for studying protein-ligand interactions and can aid in the identification of novel therapeutic targets.
Case Study : A study utilizing methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-y]benzoate hydrochloride demonstrated its effectiveness in stabilizing certain protein conformations, which is crucial for understanding protein dynamics and function in cellular environments .
Case Study Overview
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against resistant bacterial strains |
| Anticancer Mechanism | Induces apoptosis in cancer cell lines |
| Protein Interaction | Stabilizes protein conformations |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the 2020 Arab Journal of Pharmaceutical Research
Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides) share the 2-amino-1,3-thiazol-4-yl group but differ in core heterocycles and functional groups:
- Core Structure : The target compound contains a benzoate ester and 2,5-dimethylpyrrole, whereas 7c–7f feature 1,3,4-oxadiazole and propanamide linkages .
- Physical Properties :
- Melting Points : 7c–7f melt between 134–178°C, while the target’s melting point is unreported but expected to differ due to its hydrochloride salt and ester group .
- Molecular Weight : 7c–7f range from 375–389 g/mol (neutral propanamides), whereas the target’s hydrochloride salt likely exceeds 400 g/mol .
Methyl 3-((6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)methyl)benzoate (Compound 61)
This pyridine-pyrrole hybrid shares the 2,5-dimethylpyrrole and benzoate ester groups with the target compound. Key differences include:
- Synthesis : Prepared via benzyl bromide and zinc dust, contrasting with the target’s likely multi-step synthesis involving thiazole-pyrrole coupling .
Functional Group Impact
- Solubility : The target’s hydrochloride salt improves aqueous solubility compared to neutral propanamides (7c–7f ) .
- Lipophilicity : The benzoate ester in the target may increase lipophilicity relative to the amide-linked 7c–7f , influencing membrane permeability .
Tabulated Comparison of Key Properties
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride?
- Methodological Answer : Synthesis typically involves refluxing intermediates in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation and filtration. For example, analogous reactions use substituted benzaldehyde derivatives under controlled reflux conditions (4–6 hours) to form heterocyclic cores . Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to resolve aromatic and heterocyclic proton environments. IR spectroscopy identifies functional groups (e.g., ester carbonyl stretches at ~1700 cm), while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC with UV detection at 254 nm is advised .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS Category 4 precautions (acute toxicity via oral, dermal, and inhalation routes). Use fume hoods for synthesis, wear nitrile gloves, and employ closed-system filtration to minimize exposure. Emergency protocols should include immediate decontamination and access to safety data sheets (SDS) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path search algorithms identify optimal intermediates, while machine learning models prioritize solvent/catalyst combinations. Experimental validation then focuses on high-probability conditions, creating a feedback loop for refinement .
Q. What statistical experimental design (DoE) strategies minimize trials for optimizing reaction conditions?
- Methodological Answer : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) refines optimal conditions. For example, a Central Composite Design (CCD) with 3–5 factors reduces experiments by 40–60% while maintaining resolution .
Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms?
- Methodological Answer : Cross-validate computational models with experimental kinetics (e.g., time-resolved spectroscopy). If discrepancies arise, re-examine solvent effects or hidden intermediates via in-situ FTIR or LC-MS monitoring. Multi-scale modeling (QM/MM) may reconcile differences by accounting for bulk solvent interactions .
Q. What methodologies improve solubility for biological assays without structural modification?
- Methodological Answer : Employ co-solvent systems (e.g., DMSO/PBS mixtures) or micellar encapsulation using non-ionic surfactants (e.g., Poloxamer 407). Phase solubility studies with cyclodextrins (e.g., HP-β-CD) can enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation during optimization .
Q. How do researchers validate the stability of this compound under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
